Ac-Arg-Gly-Lys(Ac)-AMC
Overview
Description
Scientific Research Applications
Multimeric Forms of Peptides in Cancer Research
Multimeric forms of peptides, such as Ac-Y16, derived from laminin B1 chain like Tyr-Ile-Gly-Ser-Arg (YIGSR), have shown significant results in decreasing tumor growth and metastasis. This demonstrates the potential of Ac-Arg-Gly-Lys(Ac)-AMC related peptides in cancer therapy and research (Nomizu et al., 1993).
Structural Requirements for Biological Activity
The structure of peptides, including variations similar to this compound, plays a crucial role in biological activities. For instance, analogs of desArg(9)-Lys-bradykinin, where the central tetrapeptide is replaced with different spacers, show variable activities at the B1 receptor. This highlights the importance of structural elements in peptides like this compound for specific biological functions (Rovero et al., 2001).
Dendrons in Adenylyl Cyclase Signaling Systems
Dendrons containing sequences similar to this compound have been studied for their effects on adenylyl cyclase signaling systems. These studies contribute to understanding the molecular mechanisms of signaling pathways relevant to diseases and potential therapeutic interventions (Shpakov et al., 2004).
Stability in Collagen Triple-helix
Peptides containing Gly-Pro-Arg, similar to this compound, have been found to confer stability in the collagen triple-helix, suggesting their potential role in collagen-related biological processes and diseases (Yang et al., 1997).
Glycation Endproducts from Model Compounds
Research on the formation of advanced glycation endproducts using model compounds, including peptides like this compound, helps in understanding the biochemical pathways involved in aging and age-related diseases (Argirova et al., 1999).
Mechanism of Action
Target of Action
The primary target of Ac-Arg-Gly-Lys(Ac)-AMC is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
This compound acts as a substrate for HDAC . In biochemistry, a substrate is a molecule upon which an enzyme acts. Enzymes catalyze chemical reactions involving the substrate(s). In the case of a single substrate, the substrate binds with the enzyme active site, and an enzyme-substrate complex is formed. The substrate is transformed into one or more products, which are then released from the active site. The active site is now free to accept another substrate molecule.
Biochemical Pathways
The compound is involved in the histone deacetylation pathway . Histone deacetylation is a process in cell biology in which acetyl groups are removed from histone proteins. Deacetylation condenses DNA structure, reducing transcription and thereby decreasing gene expression.
Biochemical Analysis
Biochemical Properties
Ac-Arg-Gly-Lys(Ac)-AMC plays a crucial role in biochemical reactions involving HDACs. HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. The acetylated lysine in this compound serves as a substrate for HDACs, which deacetylate the lysine residue. This deacetylation reaction releases the AMC moiety, which fluoresces upon cleavage, allowing for the quantification of HDAC activity. The interaction between this compound and HDACs is specific and relies on the recognition of the acetylated lysine by the enzyme’s active site .
Cellular Effects
This compound influences various cellular processes by modulating HDAC activity. HDACs play a critical role in regulating gene expression, cell cycle progression, and cellular differentiation. By serving as a substrate for HDACs, this compound can be used to study the effects of HDAC inhibition or activation on cell function. For example, HDAC inhibitors, which prevent the deacetylation of this compound, can lead to increased acetylation of histone proteins, resulting in changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of HDACs. The acetylated lysine residue of this compound is recognized and bound by the HDAC enzyme, which catalyzes the removal of the acetyl group. This deacetylation reaction releases the AMC moiety, which fluoresces upon cleavage. The fluorescence intensity can be measured to determine the enzymatic activity of HDACs. Additionally, HDAC inhibitors can be used to block the deacetylation of this compound, providing insights into the regulation of HDAC activity and its impact on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is crucial for accurate measurement of HDAC activity. It is typically stored at -20°C to maintain its integrity. Over time, the compound may degrade, leading to reduced fluorescence and inaccurate results. Long-term studies using this compound should account for potential degradation and ensure proper storage conditions to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may effectively serve as a substrate for HDACs, allowing for the study of enzymatic activity and regulation. At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular function. It is important to determine the optimal dosage for experimental studies to avoid threshold effects and ensure accurate results .
Metabolic Pathways
This compound is involved in metabolic pathways related to histone acetylation and deacetylation. The compound interacts with HDACs, which catalyze the removal of acetyl groups from lysine residues on histone proteins. This deacetylation reaction is a key step in the regulation of gene expression and chromatin structure. By serving as a substrate for HDACs, this compound provides insights into the metabolic pathways that control histone modifications and their impact on cellular processes .
Transport and Distribution
Within cells, this compound is transported and distributed to various cellular compartments where HDACs are active. The compound may interact with transporters or binding proteins that facilitate its localization to specific cellular regions. The distribution of this compound can influence its effectiveness as a substrate for HDACs and its ability to modulate enzymatic activity. Understanding the transport and distribution of this compound is important for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it interacts with HDACs. Targeting signals or post-translational modifications may influence the localization of this compound, affecting its ability to serve as a substrate for HDACs. Understanding the subcellular localization of this compound can provide insights into its role in regulating histone acetylation and deacetylation .
Properties
IUPAC Name |
(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O7/c1-16-13-25(40)43-23-14-19(9-10-20(16)23)35-27(42)22(7-4-5-11-31-17(2)37)36-24(39)15-33-26(41)21(34-18(3)38)8-6-12-32-28(29)30/h9-10,13-14,21-22H,4-8,11-12,15H2,1-3H3,(H,31,37)(H,33,41)(H,34,38)(H,35,42)(H,36,39)(H4,29,30,32)/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKINWCDDLXSZ-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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